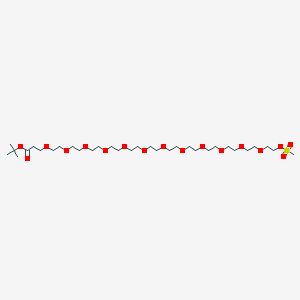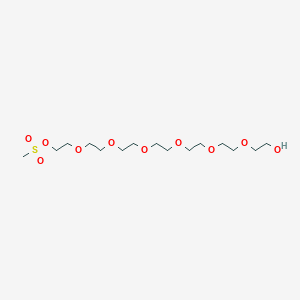
Boc-Aminooxy-PEG5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Aminooxy-PEG5-amine: is a polyethylene glycol-based linker utilized in the synthesis of proteolysis targeting chimeras (PROTACs). It contains a tert-butoxycarbonyl (Boc)-protected aminooxy group and an amino group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, making it a valuable tool in bioconjugation and drug development .
準備方法
Synthetic Routes and Reaction Conditions:
Protection of Aminooxy Group: The aminooxy group is protected using tert-butoxycarbonyl (Boc) to form Boc-aminooxy.
Polyethylene Glycol (PEG) Coupling: The Boc-aminooxy is then coupled with polyethylene glycol (PEG5) using standard coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Amine Introduction: The final step involves introducing the amine group to the PEG chain, resulting in Boc-Aminooxy-PEG5-amine.
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves rigorous quality control measures to maintain consistency and reproducibility.
化学反応の分析
Types of Reactions:
Oxime Formation: Boc-Aminooxy-PEG5-amine reacts with aldehydes and ketones to form stable oxime linkages.
Deprotection: The Boc group can be removed under mild acidic conditions to expose the reactive aminooxy group.
Common Reagents and Conditions:
Oxime Formation: Typically involves aldehydes or ketones in the presence of an acid catalyst.
Deprotection: Mild acids like trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products:
Oxime Linkages: Formed from the reaction with aldehydes or ketones.
Free Aminooxy Group: Obtained after Boc deprotection.
科学的研究の応用
Chemistry:
Bioconjugation: Used to link biomolecules through oxime formation.
Drug Development: Serves as a linker in the synthesis of PROTACs, aiding in targeted protein degradation
Biology and Medicine:
Protein Degradation: Utilized in PROTACs to selectively degrade target proteins via the ubiquitin-proteasome system.
Industry:
Pharmaceuticals: Employed in the synthesis of complex drug molecules.
Biotechnology: Used in the development of diagnostic tools and therapeutic agents
作用機序
Mechanism: Boc-Aminooxy-PEG5-amine functions as a linker in PROTACs, connecting two ligands: one for an E3 ubiquitin ligase and the other for the target protein. This facilitates the ubiquitination and subsequent proteasomal degradation of the target protein .
Molecular Targets and Pathways:
E3 Ubiquitin Ligase: The ligand for the E3 ubiquitin ligase recruits the enzyme to the target protein.
Ubiquitin-Proteasome System: The target protein is ubiquitinated and directed to the proteasome for degradation.
類似化合物との比較
- Boc-Aminooxy-PEG4-amine
- Boc-Aminooxy-PEG6-amine
- Boc-Aminooxy-PEG3-amine
Uniqueness: Boc-Aminooxy-PEG5-amine offers a balance between hydrophilicity and linker length, making it versatile for various applications. Its unique structure allows for efficient bioconjugation and targeted protein degradation .
特性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2O8/c1-17(2,3)27-16(20)19-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-18/h4-15,18H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFVAEAIBJSWJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














